molecular formula C21H24ClNO3S B11412849 N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide

N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide

Cat. No.: B11412849
M. Wt: 405.9 g/mol
InChI Key: RTURHWBFWTXUHP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route might involve:

    Preparation of 1-adamantanecarboxylic acid: This can be achieved through the oxidation of adamantane.

    Formation of the amide bond: The carboxylic acid group of 1-adamantanecarboxylic acid is reacted with an amine derivative, such as 4-chloroaniline, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

    Introduction of the thiophene moiety: The thiophene ring can be introduced through a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the amide intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide group may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The adamantane core can enhance the compound’s stability and bioavailability, while the thiophene and phenyl groups can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide: shares structural similarities with other adamantane derivatives, such as amantadine and memantine, which are used in medicinal chemistry.

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which can impart specific chemical and biological properties. The presence of the adamantane core provides rigidity and stability, while the thiophene and phenyl groups offer opportunities for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C21H24ClNO3S

Molecular Weight

405.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide

InChI

InChI=1S/C21H24ClNO3S/c22-17-1-3-18(4-2-17)23(19-5-6-27(25,26)13-19)20(24)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16,19H,7-13H2

InChI Key

RTURHWBFWTXUHP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(C4CS(=O)(=O)C=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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